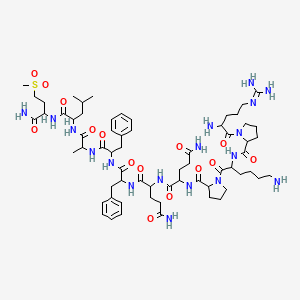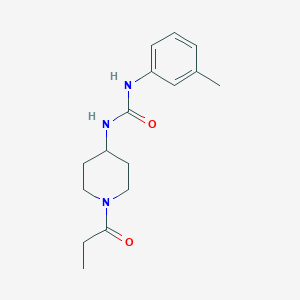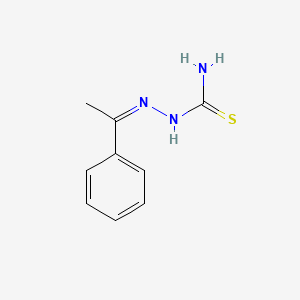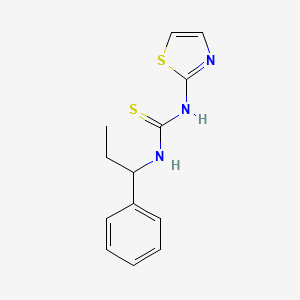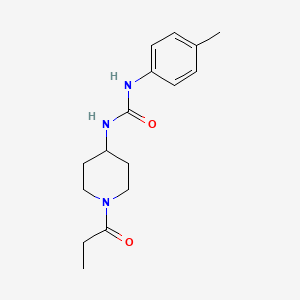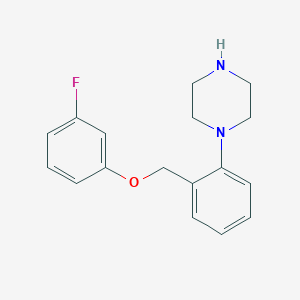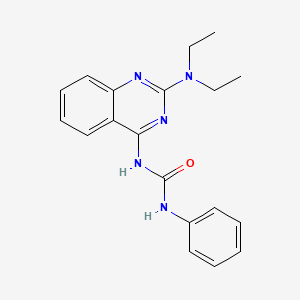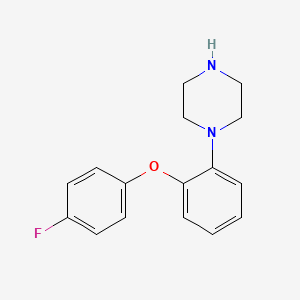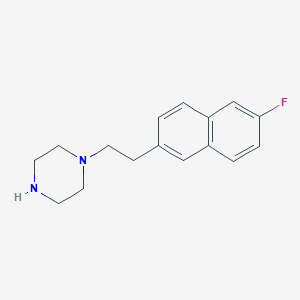
1-(2-(6-Fluoronaphthalen-2-yl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine is a small molecular compound with the chemical formula C16H19FN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine typically involves the reaction of 6-fluoronaphthalene with ethyl piperazine under specific conditions. The process begins with the preparation of 6-fluoronaphthalene, which is then reacted with ethyl piperazine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and additional steps may be included to optimize yield and reduce costs. This may involve the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts. The goal is to produce high-purity this compound efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(6-chloronaphthalen-2-yl)ethyl)piperazine
- 1-(2-(6-bromonaphthalen-2-yl)ethyl)piperazine
- 1-(2-(6-methoxynaphthalen-2-yl)ethyl)piperazine
Uniqueness
1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19FN2 |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
1-[2-(6-fluoronaphthalen-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H19FN2/c17-16-4-3-14-11-13(1-2-15(14)12-16)5-8-19-9-6-18-7-10-19/h1-4,11-12,18H,5-10H2 |
InChI Key |
AVSJNVNTDDYDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)
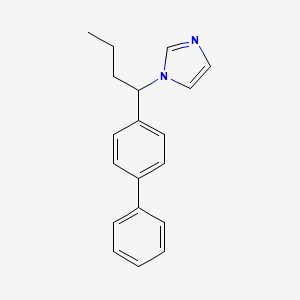
![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
